An In-depth Technical Guide to Ethyl 6-hydroxy-2-naphthoate: Chemical Properties and Structure
An In-depth Technical Guide to Ethyl 6-hydroxy-2-naphthoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-hydroxy-2-naphthoate is an organic compound that belongs to the family of naphthalenecarboxylic acid esters. Its chemical structure, featuring a naphthalene core with both a hydroxyl and an ethyl ester functional group, makes it a valuable intermediate in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 6-hydroxy-2-naphthoate, with a focus on data relevant to researchers and professionals in drug development and materials science.
Chemical Structure
The chemical structure of Ethyl 6-hydroxy-2-naphthoate consists of a naphthalene bicyclic aromatic system. A hydroxyl (-OH) group is substituted at the 6-position, and an ethyl ester (-COOCH₂CH₃) group is at the 2-position.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 6-hydroxy-2-naphthoate is presented in the table below. It is important to note that while some experimental data is available, many properties are derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | PubChem[1] |
| Molecular Weight | 216.23 g/mol | PubChem[1] |
| IUPAC Name | ethyl 6-hydroxynaphthalene-2-carboxylate | PubChem[1] |
| CAS Number | 17295-12-4 | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Boiling Point | 378.7 °C at 760 mmHg (Predicted) | ECHEMI[3] |
| Flash Point | 164.7 °C (Predicted) | ECHEMI[3] |
| XLogP3 | 3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectral Data
Detailed experimental spectral data for Ethyl 6-hydroxy-2-naphthoate is limited in the public domain. The following sections provide expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds, such as methyl 6-hydroxy-2-naphthoate and 6-hydroxy-2-naphthoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum of Ethyl 6-hydroxy-2-naphthoate is expected to show signals corresponding to the aromatic protons on the naphthalene ring, the ethyl group of the ester, and the hydroxyl proton. The aromatic region will display a complex pattern of multiplets due to the disubstituted naphthalene system. The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The hydroxyl proton may appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit signals for the carbon atoms of the naphthalene ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group. Data for the analogous methyl 6-hydroxy-2-naphthoate is available for comparison.[5]
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 6-hydroxy-2-naphthoate is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. A strong absorption around 1715-1735 cm⁻¹ is indicative of the C=O stretching of the ester. The spectrum will also feature bands corresponding to C-O stretching and aromatic C-H and C=C stretching.
Mass Spectrometry
The mass spectrum of Ethyl 6-hydroxy-2-naphthoate will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (216.23). Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. Fragmentation of the naphthalene ring is also possible. The mass spectrum of the parent compound, 6-hydroxy-2-naphthoic acid, shows a strong molecular ion peak at m/z 188.[6]
Experimental Protocols
Synthesis of Ethyl 6-hydroxy-2-naphthoate
A common and straightforward method for the synthesis of Ethyl 6-hydroxy-2-naphthoate is the Fischer esterification of 6-hydroxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Materials:
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6-hydroxy-2-naphthoic acid
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Anhydrous ethanol
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Concentrated sulfuric acid
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-hydroxy-2-naphthoic acid in an excess of anhydrous ethanol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Ethyl 6-hydroxy-2-naphthoate.
Applications in Research and Development
Ethyl 6-hydroxy-2-naphthoate serves as a key building block in the synthesis of more complex molecules. The presence of both a hydroxyl and an ester group allows for a variety of chemical transformations. The hydroxyl group can be alkylated, acylated, or used in coupling reactions, while the ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents.
This versatility makes Ethyl 6-hydroxy-2-naphthoate a valuable intermediate in the synthesis of:
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Pharmaceuticals: The naphthalene scaffold is present in many biologically active compounds. The functional groups of this molecule provide handles for the construction of novel drug candidates. The parent compound, 6-hydroxy-2-naphthoic acid, is a known intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][8]
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Materials Science: Naphthalene-based compounds are often used in the development of liquid crystals and specialty polymers due to their rigid and planar structure.[9]
Safety Information
Ethyl 6-hydroxy-2-naphthoate should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
Ethyl 6-hydroxy-2-naphthoate is a versatile chemical intermediate with significant potential in drug discovery and materials science. This guide has summarized its key chemical properties and structure. While there is a need for more comprehensive experimental data, the information provided herein serves as a valuable resource for researchers and scientists working with this compound. The outlined synthesis protocol offers a reliable method for its preparation, enabling further investigation into its applications.
References
- 1. Ethyl 6-hydroxy-2-naphthoate | C13H12O3 | CID 2769636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 6-hydroxy-2-naphthoate | 17295-12-4 [sigmaaldrich.com]
- 3. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 13C NMR spectrum [chemicalbook.com]
- 6. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
